molecular formula C17H24N4O5 B4007864 2-{4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHANOL

2-{4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHANOL

Cat. No.: B4007864
M. Wt: 364.4 g/mol
InChI Key: QOXJILNZVUZIHB-UHFFFAOYSA-N
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Description

2-{4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHANOL is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a piperazine moiety

Properties

IUPAC Name

[2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrophenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5/c22-10-7-18-3-5-19(6-4-18)16-2-1-14(21(24)25)13-15(16)17(23)20-8-11-26-12-9-20/h1-2,13,22H,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXJILNZVUZIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHANOL typically involves multiple steps. One common method starts with the preparation of the morpholine-4-carbonyl chloride, which is then reacted with 4-nitrophenylpiperazine under controlled conditions to form the intermediate product. This intermediate is subsequently reacted with ethanol to yield the final compound. The reaction conditions often involve the use of solvents like ethanol or chloroform and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHANOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHANOL involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine moiety can enhance the binding affinity to these targets, thereby increasing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2-(piperazin-1-yl)Acetamide Hydrochloride
  • 4-(5-([1,4’-Bipiperidin]-1’-yl)-1,3,4-Thiadiazol-2-yl)-2-(pyridin-2-yl)morpholine

Uniqueness

2-{4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHANOL is unique due to its combination of a morpholine ring, a nitrophenyl group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHANOL
Reactant of Route 2
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2-{4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHANOL

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